A Technical Guide to 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7)
A Technical Guide to 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the isothiocyanate (ITC) class of organosulfur compounds. Isothiocyanates are noted for their significant biological activities and are a focus of research in cancer chemoprevention and other therapeutic areas. This guide consolidates available data on the compound's chemical properties, synthesis, and the potential mechanisms of action as inferred from the broader family of isothiocyanates.
Chemical Identity and Physical Properties
2,5-Dimethoxyphenyl isothiocyanate is an aromatic compound characterized by an isothiocyanate functional group (-N=C=S) and two methoxy groups on the phenyl ring. Its identity and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 40532-06-7[1][2][3][4] |
| Molecular Formula | C₉H₉NO₂S[1][2][3] |
| Molecular Weight | 195.24 g/mol [3][5] |
| IUPAC Name | 2-isothiocyanato-1,4-dimethoxybenzene[3] |
| InChI Key | RADQLZMDTYWZKA-UHFFFAOYSA-N[1][3] |
| Synonyms | Benzene, 2-isothiocyanato-1,4-dimethoxy-[6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 33-36 °C | ChemicalBook[6] |
| Boiling Point | 175 °C @ 10 mm Hg | ChemicalBook[6] |
| Flash Point | >230 °F (>110 °C) | ChemicalBook[6] |
| Purity (Typical) | ≥95% | Apollo Scientific[7] |
| Sensitivity | Moisture Sensitive | ChemicalBook[6] |
Table 3: Calculated Physicochemical and Spectroscopic Data
| Property | Value | Unit / Method | Source |
|---|---|---|---|
| logPoct/wat | 2.438 | Crippen Calculated | Cheméo[5] |
| Water Solubility (log10WS) | -2.63 | Crippen Calculated | Cheméo[5] |
| Enthalpy of Formation (ΔfH°gas) | 4.13 | kJ/mol (Joback Calculated) | Cheméo[5] |
| Enthalpy of Vaporization (ΔvapH°) | 54.49 | kJ/mol (Joback Calculated) | Cheméo[5] |
| Monoisotopic Mass | 195.0354 | Da (Computed) | PubChem[3] |
| Predicted CCS ([M+H]+) | 137.9 | Ų | PubChemLite[8] |
| Available Spectra | Mass spectrum (electron ionization), IR Spectrum | | NIST WebBook[1][2] |
Synthesis and Experimental Protocols
The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary amine. A general and facile one-pot process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.
Synthesis Workflow
The following diagram illustrates a common one-pot synthesis workflow for aryl isothiocyanates from an aniline precursor.
Caption: One-pot synthesis of 2,5-Dimethoxyphenyl isothiocyanate.
Detailed Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using cyanuric chloride (TCT) as the desulfurylation agent.[9]
Materials:
-
2,5-Dimethoxyaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Trichlorotriazine (Cyanuric Chloride, TCT)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (6 N)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction flask, add 2,5-dimethoxyaniline (20 mmol, 1.0 equiv) and potassium carbonate (40 mmol, 2.0 equiv) in 20 mL of water.
-
While stirring at room temperature, add carbon disulfide (24 mmol, 1.2 equiv) dropwise over a period of 20-30 minutes.
-
Continue stirring the mixture for several hours until the starting amine is completely consumed, as monitored by HPLC or TLC. This first step forms the intermediate potassium dithiocarbamate salt.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Separately, prepare a solution of cyanuric chloride (10 mmol, 0.5 equiv) in 15 mL of dichloromethane.
-
Add the TCT solution dropwise to the cooled reaction mixture. After the addition is complete, stir for an additional 30 minutes at 0 °C.[9]
-
Basify the reaction mixture to a pH >11 by adding 6 N NaOH solution. This step is to quench the reaction and dissolve byproducts.[9]
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, 2,5-Dimethoxyphenyl isothiocyanate, can be further purified by vacuum distillation or flash column chromatography.[9]
Biological Activity and Potential Mechanisms of Action
While specific biological studies on 2,5-Dimethoxyphenyl isothiocyanate are not detailed in the reviewed literature, the broader class of isothiocyanates (ITCs) exhibits significant and well-documented biological activities, primarily related to cancer chemoprevention.[10][11] These activities are attributed to the electrophilic nature of the -N=C=S group.
General Anticancer Mechanisms of Isothiocyanates
ITCs are recognized for their ability to modulate multiple cellular pathways involved in carcinogenesis.[12] Key mechanisms include:
-
Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of phase II enzymes, such as glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase-1 (NQO1), which play a crucial role in detoxifying carcinogens.[11][13]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in tumor cells through mitochondrial damage and the activation of caspases.[10][14]
-
Cell Cycle Arrest: Proliferation of cancer cells can be halted by ITCs, often causing an arrest in the G2/M phase of the cell cycle.[10]
-
Anti-inflammatory Effects: ITCs can suppress inflammatory pathways, such as by inhibiting the nuclear translocation of NF-κB.[15][16]
The Nrf2-Keap1 Signaling Pathway
A primary mechanism by which ITCs exert their protective effects is through the activation of the Nrf2-Keap1 signaling pathway.[11][17] Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes.
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. The electrophilic ITC molecule can react with critical cysteine residues on Keap1.[11] This interaction leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[11][15]
Caption: ITC-mediated activation of the Nrf2 antioxidant pathway.
Applications in Research and Drug Development
Given the potent biological activities of the isothiocyanate class, 2,5-Dimethoxyphenyl isothiocyanate serves as a valuable compound for:
-
Basic Research: Investigating structure-activity relationships within the ITC family to understand how substitutions on the phenyl ring affect potency and selectivity towards cellular targets like Keap1.
-
Drug Discovery: Serving as a scaffold or starting material for the development of novel chemopreventive or therapeutic agents. The reactivity of the isothiocyanate group allows for its use as a covalent binder to target proteins.[18]
-
Chemical Biology: Use as a chemical probe to study the Nrf2 pathway and other cellular mechanisms related to oxidative stress and inflammation.
Conclusion
2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) is an aromatic isothiocyanate with well-defined chemical and physical properties. Its synthesis is readily achievable through established one-pot procedures from 2,5-dimethoxyaniline. While direct biological data for this specific molecule is limited in publicly accessible literature, its chemical class is of significant interest to the scientific community. The known mechanisms of isothiocyanates, particularly the activation of the Nrf2-Keap1 pathway, provide a strong rationale for its investigation as a modulator of cellular defense mechanisms, with potential applications in cancer prevention and therapy. Further research is warranted to elucidate the specific biological profile of this compound.
References
- 1. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]
- 2. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]
- 3. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIMETHOXYPHENYL ISOTHIOCYANATE (CAS/ID No. 40532-06-7) | Reagentia [reagentia.eu]
- 5. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 40532-06-7 Cas No. | 2,5-Dimethoxyphenyl isothiocyanate | Apollo [store.apolloscientific.co.uk]
- 8. PubChemLite - 2,5-dimethoxyphenyl isothiocyanate (C9H9NO2S) [pubchemlite.lcsb.uni.lu]
- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 10. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
